molecular formula C12H16N2 B2600315 N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine CAS No. 878025-82-2

N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No. B2600315
CAS RN: 878025-82-2
M. Wt: 188.274
InChI Key: DPCMPFLXANRCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine” is a compound with the CAS Number: 878025-82-2 . It has a molecular weight of 188.27 and is used in various research applications .


Synthesis Analysis

The synthesis of N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine involves the reaction of 6,7-dihydro-8(5/-/)-quinolinone with cyclopropylamine, acetic acid, and sodium triacetoxyborohydride . The mixture is stirred at room temperature for 2 hours, and an additional cyclopropylamine is added . The mixture is then stirred at room temperature for 15 hours, diluted with dichloromethane, and extracted with aqueous sodium bicarbonate .


Molecular Structure Analysis

The molecular structure of N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine consists of a tetrahydroquinoline core with an amine group at the 8-position and a cyclopropyl group attached to the nitrogen .

Scientific Research Applications

Palladium-catalyzed Cyclization/Cyclopropanation for Heterocyclic Synthesis

Palladium-catalyzed cyclization/cyclopropanation reactions are pivotal for synthesizing fused tetrahydropyridine and cyclopropane-fused isoquinoline derivatives, highlighting a method for efficiently converting substituted cyclic N-aryl allyl/methallyl amines. This technique underscores the compound's role in constructing complex heterocyclic frameworks, offering potential pathways for developing pharmacologically relevant molecules (Nandi & Ray, 2009).

Antibacterial Properties of Fluoroquinolone Derivatives

Research focusing on the preparation of new 8-nitrofluoroquinolone models, including modifications of N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives, has uncovered significant antibacterial activity against both gram-positive and gram-negative bacteria. This work emphasizes the compound's utility in medicinal chemistry, particularly in developing novel antibacterial agents with improved efficacy (Al-Hiari et al., 2007).

Enzymatic Mechanistic Studies

Investigations into the oxidative N-dealkylation of N-cyclopropylamines have revealed insights into the enzymatic mechanisms that inactivate cytochrome P450 enzymes. These studies are crucial for understanding the metabolic pathways of drugs and xenobiotics that contain the N-cyclopropyl motif, potentially guiding the design of compounds with desirable metabolic profiles (Shaffer, Morton, & Hanzlik, 2001).

Lewis Acid and (Hypo)iodite Relay Catalysis

The development of catalytic [3 + 1]-annulation reactions, utilizing cyclopropane 1,1-diester and aromatic amine, showcases a strategy for synthesizing azetidines and tetrahydroquinolines. This method demonstrates the compound's application in creating biologically important structures through efficient synthetic routes (Han et al., 2016).

Photochemical Activation for Cell Physiology Studies

The linking of tertiary amines to photoremovable protecting groups for photoactivation presents a novel approach for studying cell physiology. This research illustrates the potential for using modified forms of N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine in biological experiments, enabling controlled studies on the impact of bioactive molecules in live cells (Asad et al., 2017).

properties

IUPAC Name

N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-9-4-2-8-13-12(9)11(5-1)14-10-6-7-10/h2,4,8,10-11,14H,1,3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCMPFLXANRCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.